16-(Benzyloxy)-16-oxohexadecanoic acid
Overview
Description
“16-(Benzyloxy)-16-oxohexadecanoic acid” is a complex organic compound. It likely contains a carboxylic acid group (-COOH) at one end of the molecule, a benzyloxy group (C6H5CH2O-) attached to the 16th carbon atom, and a ketone group (=O) also attached to the 16th carbon .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of this compound could potentially involve its carboxylic acid, ketone, and benzyloxy groups . For example, the carboxylic acid group could undergo reactions such as esterification or amide formation, while the ketone group could undergo reactions such as reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its specific chemical structure, including its carboxylic acid, ketone, and benzyloxy groups .Scientific Research Applications
Plant Cutin Synthesis
16-(Benzyloxy)-16-oxohexadecanoic acid has been explored in the synthesis of cutin acids, which are vital components in plant cutin. Research by Tulloch (1980) focused on synthesizing methyl esters of various 16-carbon acids found in plant cutin, using methods such as lead tetraacetate cleavage and sodium borohydride reduction. This study contributes to understanding the chemical structure and synthesis pathways of substances integral to plant biology and the development of protective plant coatings (Tulloch, 1980).
Enzymatic Oxidation Studies
Another significant application is in the study of enzymatic oxidation processes. Davis et al. (1996) investigated the oxidation of ω-oxo fatty acids like 16-oxohexadecanoic acid by cytochrome P450BM-3 (CYP102), an enzyme that catalyzes the conversion of these acids to diacids. This research provides insights into the enzymatic oxidation mechanisms and the role of cytochrome P450 enzymes in fatty acid metabolism (Davis et al., 1996).
Wound Healing and Suberin Biosynthesis in Plants
Agrawal and Kolattukudy (1978) explored the role of 16-oxohexadecanoic acid in the biosynthesis of suberin, a component involved in wound healing in plants. Their studies focused on enzymes like ω-hydroxyfatty acid:NADP oxidoreductase in potatoes, which are induced by wounding and are crucial in the biosynthesis of suberin (Agrawal & Kolattukudy, 1978).
Crystal Structure Analysis
Dahlén (1972) conducted a study on the crystal structure of 13-oxoisostearic acid, a related compound to this compound. This research provides valuable insights into the molecular structure and bonding characteristics of such fatty acids, which can be crucial for developing applications in materials science and biochemistry (Dahlén, 1972).
Self-Assembled Monolayers and Nanoparticle Synthesis
Angelova et al. (2005) explored the synthesis of long-chain 4-substituted benzyloxycarbonyl alkanethiols, including compounds related to this compound, for forming self-assembled monolayers on metal substrates. This area of research is critical for developing new materials with applications in nanotechnology and surface chemistry (Angelova et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
16-oxo-16-phenylmethoxyhexadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O4/c24-22(25)18-14-9-7-5-3-1-2-4-6-8-10-15-19-23(26)27-20-21-16-12-11-13-17-21/h11-13,16-17H,1-10,14-15,18-20H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIWVFNLOSNCET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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